molecular formula C19H22N2O3 B2362380 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol CAS No. 853752-49-5

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol

Cat. No.: B2362380
CAS No.: 853752-49-5
M. Wt: 326.396
InChI Key: CLDNPRHOHQQQBT-UHFFFAOYSA-N
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Description

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.396. This compound features a benzimidazole core, which is known for its diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization to introduce the 4-methoxyphenoxypropyl group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as:

    Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against certain cell lines.

    Polyhalogenobenzimidazoles: These compounds exhibit inhibitory activity against casein kinases.

    Substituted benzimidazoles: These have been studied for their antiviral, anticancer, and antimicrobial activities.

The uniqueness of this compound lies in its specific functional groups and their influence on its biological and chemical properties .

Biological Activity

The compound 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 326.396 g/mol
  • CAS Number : 853752-49-5

Pharmacological Activities

Research indicates that benzimidazole derivatives, including the compound , exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including HepG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells .
    • A recent study highlighted that modifications in the benzimidazole core can enhance anticancer properties, suggesting that this compound may also possess similar capabilities .
  • Antimicrobial Activity :
    • Benzimidazole derivatives have been extensively studied for their antimicrobial properties. These compounds often demonstrate effectiveness against a range of bacterial and fungal strains, making them promising candidates for new antimicrobial agents .
  • Anti-inflammatory and Analgesic Effects :
    • Some benzimidazole derivatives exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating conditions characterized by inflammation and pain .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth, thereby exerting its therapeutic effects.
  • Receptor Modulation : It could also modulate receptor activity, influencing various signaling pathways associated with cell proliferation and inflammation.

Research Findings and Case Studies

StudyFindings
Study on Antitumor Activity Demonstrated significant antiproliferative effects against HepG2 and PC12 cells with structural analogs showing enhanced activity.
Antimicrobial Screening Highlighted the potential of benzimidazole derivatives in inhibiting bacterial growth, suggesting a broad spectrum of antimicrobial activity.
Anti-inflammatory Properties Reported moderate to significant anti-inflammatory effects in various benzimidazole derivatives, indicating potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

1-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(22)19-20-17-6-3-4-7-18(17)21(19)12-5-13-24-16-10-8-15(23-2)9-11-16/h3-4,6-11,14,22H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNPRHOHQQQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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